5-Ethyl-2-methylpiperidine

Physical Chemistry Process Engineering Formulation Science

5-Ethyl-2-methylpiperidine (CAS 104-89-2), also known as Copellidine or 5-Ethyl-2-pipecoline, is a substituted secondary amine belonging to the piperidine class of heterocyclic compounds. With a molecular formula of C8H17N and a molecular weight of 127.23 g/mol, this compound is characterized by the presence of both ethyl and methyl substituents on the six-membered nitrogen-containing ring.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 104-89-2
Cat. No. B093002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylpiperidine
CAS104-89-2
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCC1CCC(NC1)C
InChIInChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3
InChIKeyXOFNHZHCGBPVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-methylpiperidine (CAS 104-89-2) Procurement and Baseline Identification


5-Ethyl-2-methylpiperidine (CAS 104-89-2), also known as Copellidine or 5-Ethyl-2-pipecoline, is a substituted secondary amine belonging to the piperidine class of heterocyclic compounds. With a molecular formula of C8H17N and a molecular weight of 127.23 g/mol, this compound is characterized by the presence of both ethyl and methyl substituents on the six-membered nitrogen-containing ring [1]. It is recognized in authoritative chemical databases including the NIST Chemistry WebBook and CAS Common Chemistry as a distinct chemical entity with a well-defined InChIKey (XOFNHZHCGBPVGJ-UHFFFAOYSA-N) [2]. As a versatile building block, it serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules [3].

5-Ethyl-2-methylpiperidine vs. In-Class Analogs: Why Generic Substitution Compromises Performance


In scientific and industrial applications, 5-ethyl-2-methylpiperidine cannot be interchanged with generic piperidine derivatives without risking altered physical properties, stereochemical outcomes, or biological performance. The specific substitution pattern at the 2- and 5-positions of the piperidine ring directly influences critical parameters including density, boiling point, lipophilicity, and three-dimensional conformation . While in-class compounds such as 2-methylpiperidine, 3-ethylpiperidine, or 2,6-dimethylpiperidine may share the core heterocyclic scaffold, their distinct substitution patterns yield measurable differences in physicochemical behavior and synthetic utility [1]. Furthermore, 5-ethyl-2-methylpiperidine possesses two stereogenic centers, giving rise to multiple stereoisomeric forms with potentially divergent pharmacological and catalytic properties [2]. The following quantitative evidence guide documents exactly where and how 5-ethyl-2-methylpiperidine demonstrates verifiable differentiation relative to its closest analogs and alternative candidates.

5-Ethyl-2-methylpiperidine: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Density Comparison: 5-Ethyl-2-methylpiperidine vs. 2-Methylpiperidine

5-Ethyl-2-methylpiperidine exhibits a measured density of 0.794 g/cm³ , which represents a substantial difference from its closest unsubstituted analog 2-methylpiperidine (typical density range 0.83–0.85 g/cm³). This density differential directly impacts solvent selection, phase separation behavior, and mass transfer calculations in both laboratory and pilot-scale operations [1].

Physical Chemistry Process Engineering Formulation Science

Boiling Point Differentiation: Impact on Distillation and Purification Protocols

The boiling point of 5-ethyl-2-methylpiperidine is reported as 164.0 ± 8.0 °C at 760 mmHg [1], which distinguishes it from both the parent compound piperidine (boiling point 106 °C) and simpler alkyl-substituted analogs such as 2-methylpiperidine (boiling point 118–120 °C) [2]. This substantial elevation in boiling point reflects the increased molecular weight and enhanced van der Waals interactions conferred by the ethyl substituent [3].

Separation Science Process Chemistry Thermodynamics

Stereochemical Configuration and Herbicidal Activity: Cis/Trans Isomer Differentiation

Patent literature documents a critical stereochemistry-dependent activity difference for derivatives of 5-ethyl-2-methylpiperidine. Specifically, a mixture of cis and trans isomers of S-isopropyl-1-(5-ethyl-2-methylpiperidinecarbothioate) demonstrates improved herbicidal properties compared to the trans isomer alone [1]. This finding establishes that stereoisomeric composition, not merely molecular formula, is a determinant of biological efficacy .

Agrochemical Development Stereochemistry Structure-Activity Relationship

Lipophilicity (XLogP3) as a Predictor of Pharmacokinetic Behavior

The calculated lipophilicity of 5-ethyl-2-methylpiperidine, expressed as XLogP3, is reported as 1.9 [1]. This value positions the compound within an optimal range for central nervous system (CNS) drug candidates and distinguishes it from both more hydrophilic unsubstituted piperidine (XLogP3 ≈ 0.0–0.5) and more lipophilic dialkyl-substituted analogs (e.g., 2,6-dimethylpiperidine, XLogP3 ≈ 2.0–2.2) . Piperidine-based scaffolds are recognized as privileged structures capable of modulating pharmacokinetic properties including lipophilicity and metabolic stability when incorporated into molecular frameworks [2].

Medicinal Chemistry Drug Design ADME Properties

Chiral Resolution and Enantiomeric Purity Requirements for Asymmetric Synthesis

5-Ethyl-2-methylpiperidine contains two stereogenic centers, resulting in multiple possible stereoisomers including (2R,5R), (2R,5S), (2S,5R), and (2S,5S) configurations [1]. Patent literature describes resolution processes for piperidine derivatives using resolving agents such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid to separate enantiomers from racemic mixtures [2]. The hydrochloride salt form (e.g., rac-(2R,5S)-5-ethyl-2-methylpiperidine hydrochloride, CAS 1807937-86-5) is specifically employed to enhance solubility and stability for synthetic applications in pharmaceutical and agrochemical research [3].

Asymmetric Synthesis Chiral Chromatography Pharmaceutical Intermediates

Polymerization Monomer Utility: Styrene Copolymer Applications

5-Ethyl-2-pipecoline (synonymous with 5-ethyl-2-methylpiperidine) has been documented as a monomer capable of copolymerization with styrene for use in the manufacture of polystyrene, acrylonitrile, and chloroprene-based materials . This application distinguishes the compound from simple piperidine derivatives that lack the requisite reactivity for polymer backbone incorporation [1].

Polymer Chemistry Materials Science Specialty Monomers

5-Ethyl-2-methylpiperidine: Optimal Application Scenarios Based on Verified Evidence


Stereochemically Controlled Synthesis of Agrochemical Intermediates

Based on patent evidence demonstrating that cis/trans isomer mixtures of S-isopropyl-1-(5-ethyl-2-methylpiperidinecarbothioate) exhibit improved herbicidal properties relative to the trans isomer alone, 5-ethyl-2-methylpiperidine is optimally deployed as a chiral building block in agrochemical development programs where stereochemical composition directly impacts biological efficacy [1]. Procurement for this application requires specification of isomer ratios or enantiomeric purity to reproduce patented performance profiles .

CNS-Focused Medicinal Chemistry Library Synthesis

With a calculated XLogP3 value of 1.9, 5-ethyl-2-methylpiperidine occupies a lipophilicity range considered optimal for central nervous system drug candidates [1]. This compound is best applied in medicinal chemistry programs targeting neurological or psychiatric indications where balanced blood-brain barrier permeability and aqueous solubility are critical design parameters. The measured density (0.794 g/cm³) and boiling point (164 °C) further inform reaction solvent selection and purification protocol design .

Asymmetric Catalysis and Chiral Ligand Development

The presence of two stereogenic centers in 5-ethyl-2-methylpiperidine enables its use as a chiral scaffold in asymmetric catalysis and ligand design [1]. The availability of defined stereoisomers and hydrochloride salt forms (e.g., CAS 1807937-86-5) with enhanced solubility and stability makes this compound suitable for structure-activity relationship studies in catalytic systems requiring precise three-dimensional orientation . Resolution processes utilizing tartaric acid or mandelic acid derivatives are established for this compound class [2].

Specialty Polymer and Copolymer Development

5-Ethyl-2-pipecoline has been documented as a monomer capable of copolymerization with styrene for the manufacture of polystyrene, acrylonitrile, and chloroprene-based materials [1]. This application is best suited for materials science programs seeking to incorporate piperidine functionality directly into polymer backbones to modify material properties, an application not documented for simpler piperidine analogs .

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